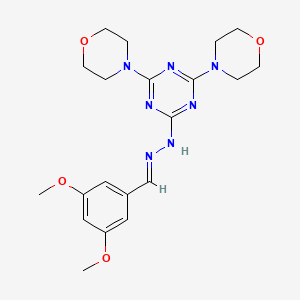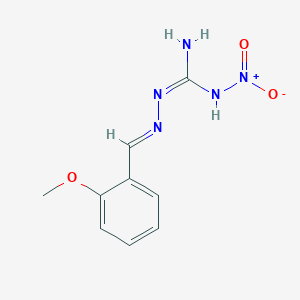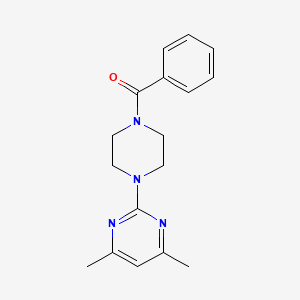
3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Descripción general
Descripción
3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as DMB-MOR, is a novel compound that has recently gained attention in the scientific community due to its potential applications in research. DMB-MOR is a hydrazone derivative that has been synthesized from 3,5-dimethoxybenzaldehyde and 4,6-di-4-morpholinyl-1,3,5-triazin-2-ylhydrazine. This compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, studies have suggested that 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to induce cell death in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to exhibit a range of interesting biochemical and physiological effects. Studies have shown that 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone can induce cell death in cancer cells, inhibit the activity of certain enzymes, and exhibit anti-inflammatory properties. Additionally, 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is its ease of synthesis. 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone can be synthesized using a simple and efficient method, making it a cost-effective compound for laboratory experiments. Additionally, 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to exhibit a range of interesting properties, making it a promising candidate for scientific research.
However, there are also some limitations associated with the use of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone in laboratory experiments. One of the main limitations is the lack of information regarding its toxicity and side effects. Additionally, the mechanism of action of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood, which may limit its potential applications in research.
Direcciones Futuras
There are several potential future directions for research on 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One area of research could focus on the development of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone as a potential anti-cancer drug. Additionally, research could be conducted to further elucidate the mechanism of action of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, which could lead to the development of more effective treatments for cancer and other diseases. Finally, research could be conducted to investigate the potential use of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone as an antioxidant, which could have implications for the treatment of oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is in the field of cancer research. Studies have shown that 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone exhibits anti-cancer properties by inducing cell death in cancer cells. Additionally, 3,5-dimethoxybenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O4/c1-28-16-11-15(12-17(13-16)29-2)14-21-25-18-22-19(26-3-7-30-8-4-26)24-20(23-18)27-5-9-31-10-6-27/h11-14H,3-10H2,1-2H3,(H,22,23,24,25)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLPJHUZNFIAEM-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-oxybis[N'-(2-chlorobenzylidene)acetohydrazide]](/img/structure/B3857855.png)
![1-(ethylthio)-N-[3-(1H-pyrazol-1-yl)benzyl]propan-2-amine](/img/structure/B3857863.png)


![5,5'-(4,4'-biphenyldiyldiimino)bis[2-(hydroxymethyl)tetrahydro-3-furanol]](/img/structure/B3857879.png)


![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857904.png)
![6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3857911.png)


![2,2'-[(1,2-dioxo-1,2-ethanediyl)bis(2-hydrazinyl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B3857939.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857950.png)